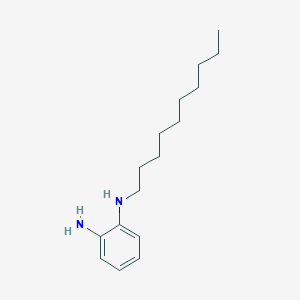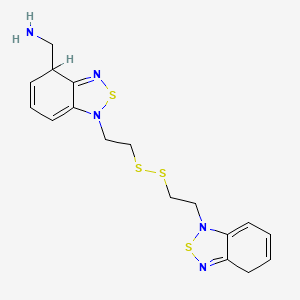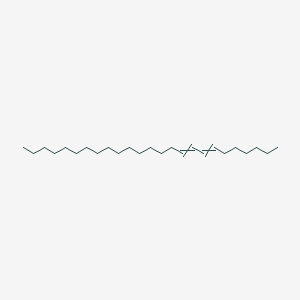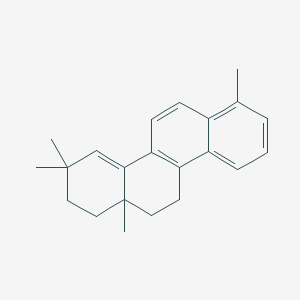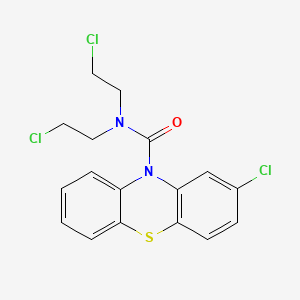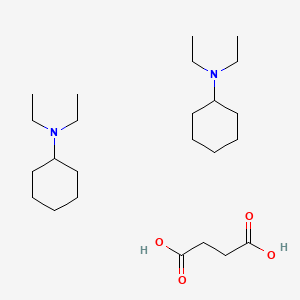
butanedioic acid;N,N-diethylcyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedioic acid;N,N-diethylcyclohexanamine is a compound that combines butanedioic acid, commonly known as succinic acid, with N,N-diethylcyclohexanamine. Succinic acid is a dicarboxylic acid with the formula C4H6O4, and it is naturally found in amber and various plants. N,N-diethylcyclohexanamine is an organic compound that belongs to the class of amines. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid;N,N-diethylcyclohexanamine typically involves the reaction of succinic acid with N,N-diethylcyclohexanamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification methods such as chromatography and distillation are employed to achieve the desired quality of the final product.
化学反应分析
Types of Reactions
Butanedioic acid;N,N-diethylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学研究应用
Butanedioic acid;N,N-diethylcyclohexanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of butanedioic acid;N,N-diethylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Succinic Acid: A dicarboxylic acid with similar chemical properties but lacks the amine component.
Cyclohexanamine: An amine with a cyclohexane ring but without the diethyl groups.
N,N-Diethylamine: An amine with diethyl groups but without the cyclohexane ring.
Uniqueness
Butanedioic acid;N,N-diethylcyclohexanamine is unique due to the combination of the succinic acid moiety and the N,N-diethylcyclohexanamine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
68239-16-7 |
|---|---|
分子式 |
C24H48N2O4 |
分子量 |
428.6 g/mol |
IUPAC 名称 |
butanedioic acid;N,N-diethylcyclohexanamine |
InChI |
InChI=1S/2C10H21N.C4H6O4/c2*1-3-11(4-2)10-8-6-5-7-9-10;5-3(6)1-2-4(7)8/h2*10H,3-9H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |
InChI 键 |
HGJKHKVGCFFLBQ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1CCCCC1.CCN(CC)C1CCCCC1.C(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


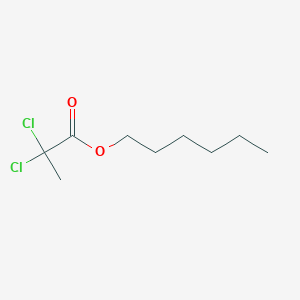
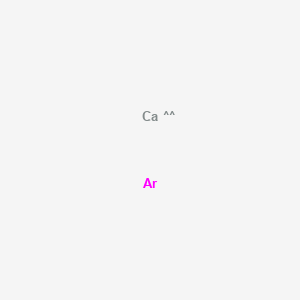
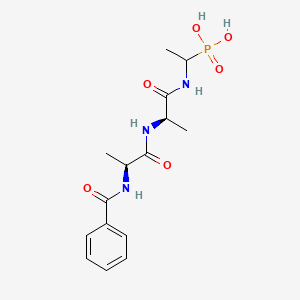
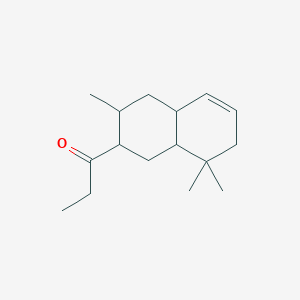
![3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione](/img/structure/B14476873.png)
![2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene](/img/structure/B14476884.png)
![Ethanol, 2-[[(ethenylphenyl)methyl]thio]-](/img/structure/B14476885.png)
